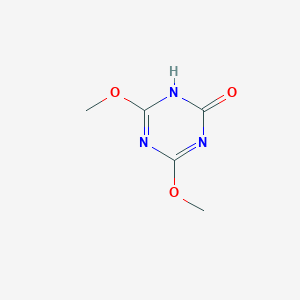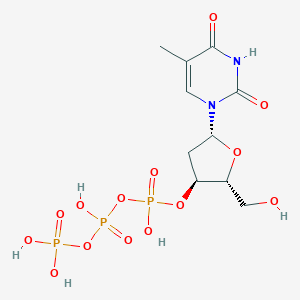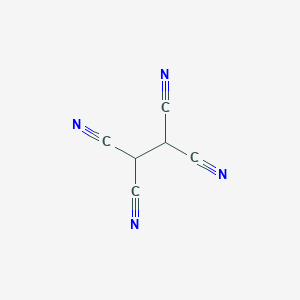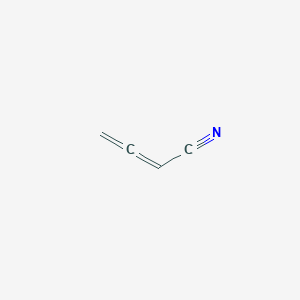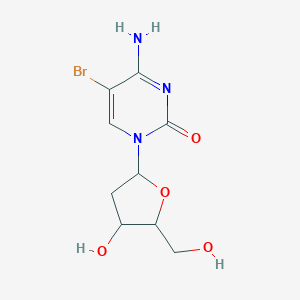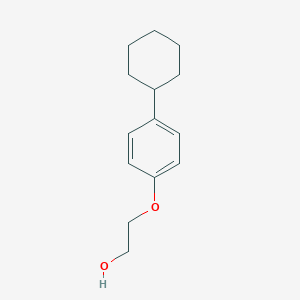
2-(4-Cyclohexylphenoxy)ethanol
概览
描述
2-(4-Cyclohexylphenoxy)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Cyclohexylphenylglycol (CPG) and is a white to off-white crystalline powder with a molecular weight of 236.36 g/mol.
作用机制
The mechanism of action of 2-(4-Cyclohexylphenoxy)ethanol is not fully understood. However, studies have shown that this compound can interact with cell membranes, leading to changes in membrane fluidity and permeability. This interaction may also lead to changes in the activity of membrane-bound enzymes and receptors.
生化和生理效应
Studies have shown that 2-(4-Cyclohexylphenoxy)ethanol has a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory conditions. Additionally, this compound has been shown to have a protective effect on the liver and may be useful in the treatment of liver diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Cyclohexylphenoxy)ethanol in lab experiments is its ability to enhance the solubility of poorly soluble drugs. This makes it a useful tool in drug development research. However, one limitation of using this compound is that it may interact with cell membranes, leading to changes in membrane fluidity and permeability, which may affect the results of certain experiments.
未来方向
There are several future directions for the research of 2-(4-Cyclohexylphenoxy)ethanol. One area of research is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of 2-(4-Cyclohexylphenoxy)ethanol may lead to the discovery of compounds with even greater potential in the field of scientific research.
In conclusion, 2-(4-Cyclohexylphenoxy)ethanol is a chemical compound with a range of potential applications in various fields of scientific research. Its ability to enhance the solubility of poorly soluble drugs and its anti-inflammatory and antioxidant properties make it a useful tool in drug development and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the future.
科研应用
2-(4-Cyclohexylphenoxy)ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective surfactant and emulsifier, making it useful in the formulation of cosmetic and personal care products. Additionally, this compound has been studied for its potential use as a drug delivery system due to its ability to enhance the solubility of poorly soluble drugs.
性质
CAS 编号 |
1020-00-4 |
|---|---|
产品名称 |
2-(4-Cyclohexylphenoxy)ethanol |
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-(4-cyclohexylphenoxy)ethanol |
InChI |
InChI=1S/C14H20O2/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,15H,1-5,10-11H2 |
InChI 键 |
CPWZXPYBVCANNT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCO |
规范 SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCO |
其他 CAS 编号 |
28761-54-8 |
同义词 |
2-(4-Cyclohexylphenoxy)ethanol |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

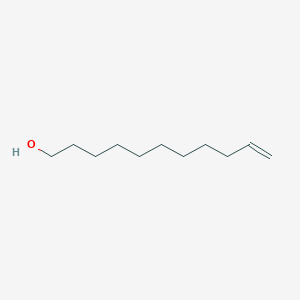
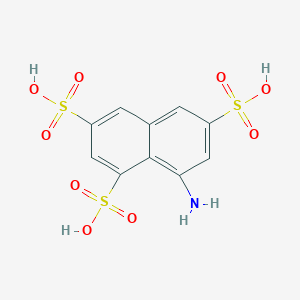
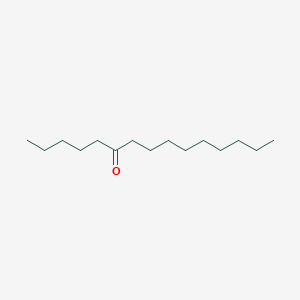
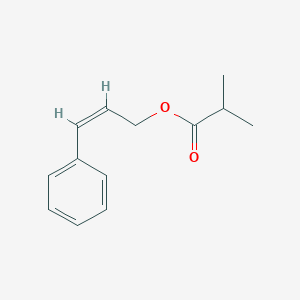
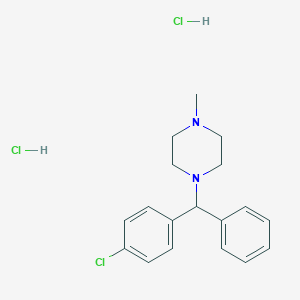
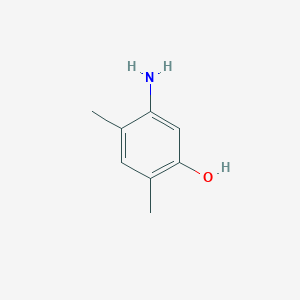
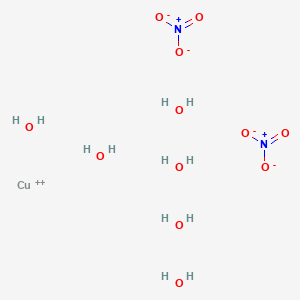
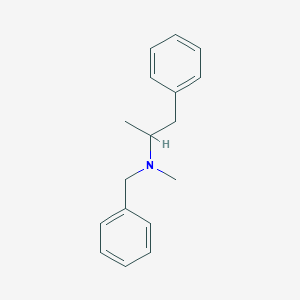
![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)
